4-Methyl-2-pentanone oxime
Overview
Description
4-Methyl-2-pentanone oxime is a chemical compound that is related to various research studies, particularly in the field of organic chemistry and atmospheric chemistry. While the provided papers do not directly discuss 4-Methyl-2-pentanone oxime, they do provide insights into similar compounds and their reactions, which can be extrapolated to understand the behavior of 4-Methyl-2-pentanone oxime.
Synthesis Analysis
The synthesis of compounds related to 4-Methyl-2-pentanone oxime can involve photochemical reactions, as seen in the study of 4-methylamino-3-penten-2-one with benzophenone, which produced an amino ketone derivative . Additionally, the synthesis of oximes, which are closely related to 4-Methyl-2-pentanone oxime, can be achieved through reactions involving ketones, as indicated by the production of an oxime derivative from the reaction of pentane-2,4-dione with the pentacyanonitrosylferrate(2−) ion .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-2-pentanone oxime has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone was determined, showing that the oxime tautomer is present and that the two C=N bonds are not conjugated to each other . This information can be useful in predicting the molecular structure of 4-Methyl-2-pentanone oxime.
Chemical Reactions Analysis
Chemical reactions involving ketones and their derivatives, such as oximes, can be complex. The reaction of 4-hydroxy-4-methyl-2-pentanone with Cl atoms has been studied, revealing various primary products including formaldehyde, acetic acid, HCl, CO2, and CO, and suggesting a mechanism for the formation of these products . This study provides insights into the reactivity and potential reaction pathways that could be relevant for 4-Methyl-2-pentanone oxime.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methyl-2-pentanone oxime can be inferred from studies on similar substances. For example, the gas-phase reactions of OH radicals with alcohols resulted in the formation of 4-methyl-2-pentanone, among other products, indicating the potential for radical-initiated reactions and isomerization processes . These findings can help in understanding the behavior of 4-Methyl-2-pentanone oxime under similar conditions.
Scientific Research Applications
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Solvent and Denaturing Agent
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Reagent in Metal Ion Detection
- Field : Analytical Chemistry
- Application : These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
- Results : The results would be the detection and determination of the presence and possibly the concentration of the metal ions in the solution .
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Solvent for Dyes
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Extracting Agent
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Anti-Skinning Agent
- Field : Paint and Coating Industry
- Application : 4-Methyl-2-pentanone oxime is used as an anti-skinning agent to prevent coating surfaces from forming a film, called skin .
- Method : The oxime would be added to the paint or coating formulation. It prevents skin formation by reacting with the driers that are reactive to oxygen .
- Results : The paint or coating remains smooth and does not form a skin, improving its appearance and performance .
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Alternative to MEKO
- Field : Various Industries
- Application : Due to regulatory concerns about Methyl Ethyl Ketoxime (MEKO), some formulators have turned to 4-Methyl-2-pentanone oxime as a replacement due to its similar chemical structure .
- Method : The oxime would be used in place of MEKO in various formulations .
- Results : The formulations perform similarly to those containing MEKO, but without the regulatory concerns .
Safety And Hazards
Future Directions
There are concerns about the toxicity of 4-Methyl-2-pentanone oxime, similar to those surrounding Methyl Ethyl Ketoxime (MEKO). Germany has proposed to the European Chemicals Agency (ECHA) for 2-Pentanone Oxime to be included in their Community Rolling Action Plan (CoRAP), which prioritizes substances to be evaluated over a 3-year period . As a result, 2-Pentanone Oxime is expected to be classified as a Carcinogen Category 1B .
properties
IUPAC Name |
N-(4-methylpentan-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALVNREMFLWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044771 | |
Record name | N-(4-Methyl-2-pentanylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pentanone oxime | |
CAS RN |
105-44-2 | |
Record name | 4-Methyl-2-pentanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 4-methyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(4-Methyl-2-pentanylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpentan-2-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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